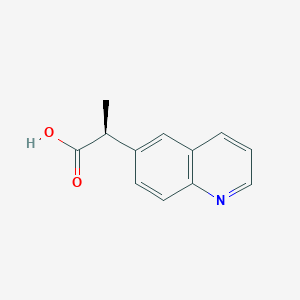







|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.O[CH2:19][CH:20]([CH2:22]O)O>>[N:1]1[C:2]2[C:3](=[CH:4][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[CH:22]=[CH:20][CH:19]=1
|


|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C(C(=O)O)C
|
|
Name
|
FeSO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
4.04 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous solution was treated with 12N—NaOH solution
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.O[CH2:19][CH:20]([CH2:22]O)O>>[N:1]1[C:2]2[C:3](=[CH:4][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[CH:22]=[CH:20][CH:19]=1
|


|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C(C(=O)O)C
|
|
Name
|
FeSO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
4.04 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous solution was treated with 12N—NaOH solution
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |